3-(Trifluoromethyl)cyclopentan-1-amine
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Overview
Description
3-(Trifluoromethyl)cyclopentan-1-amine is an organic compound with the molecular formula C6H10F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which is further bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Trifluoromethyl)cyclopentan-1-amine involves the trifluoromethylation of secondary amines using sodium trifluoromethanesulfinate (CF3SO2Na) as a reagent . This method is advantageous due to its good functional group tolerance, mild reaction conditions, and the use of inexpensive or easy-to-handle materials . The reaction typically proceeds through the formation of thiocarbonyl fluoride as an intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure cost-effectiveness, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or primary amines.
Scientific Research Applications
3-(Trifluoromethyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cyclopentan-1-amine involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)cyclopentan-1-one: Similar structure but with a ketone group instead of an amine.
Trifluoromethyl-containing ketimines: Used in the synthesis of chiral α-tertiary amines.
Uniqueness
3-(Trifluoromethyl)cyclopentan-1-amine is unique due to the combination of the trifluoromethyl group and the cyclopentane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10F3N |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)4-1-2-5(10)3-4/h4-5H,1-3,10H2 |
InChI Key |
XDOIOCJYPKXXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(F)(F)F)N |
Origin of Product |
United States |
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